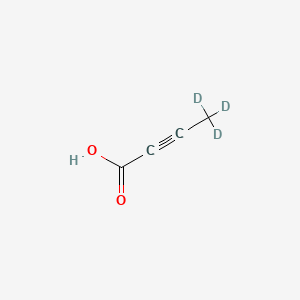
5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine and phenoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The phenoxyphenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, biaryl compounds, and other functionalized molecules.
Scientific Research Applications
5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential antitubercular agent due to its activity against Mycobacterium tuberculosis.
Cancer Research: The compound and its derivatives are investigated for their antiproliferative activity against leukemia cell lines.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, in antitubercular activity, it inhibits the growth of Mycobacterium tuberculosis by interfering with essential cellular processes . In cancer research, it targets specific kinases involved in cell proliferation and survival, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A precursor in the synthesis of 5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit antiproliferative activity against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds are also investigated for their kinase inhibitory activity and potential as anticancer agents.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its combination of phenoxyphenyl and pyrimidine moieties also contributes to its diverse biological activities and applications.
Properties
Molecular Formula |
C16H12IN3O |
|---|---|
Molecular Weight |
389.19 g/mol |
IUPAC Name |
5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H12IN3O/c17-15-10-18-11-19-16(15)20-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11H,(H,18,19,20) |
InChI Key |
ONCGJKKOUQTNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


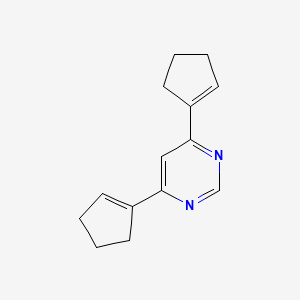
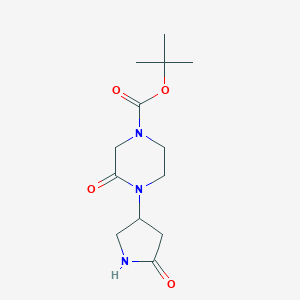
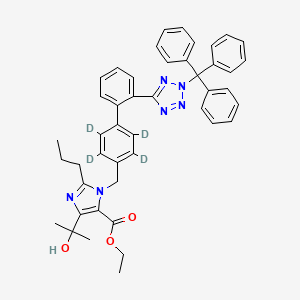
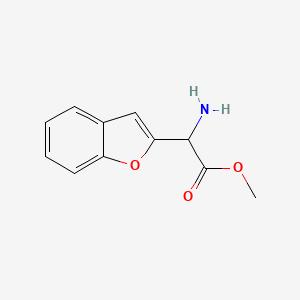
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)

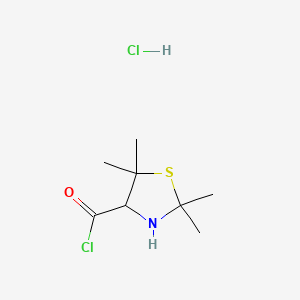
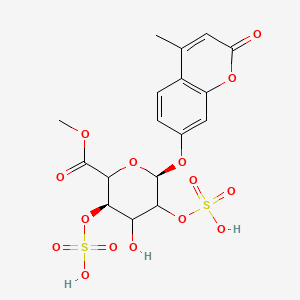
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
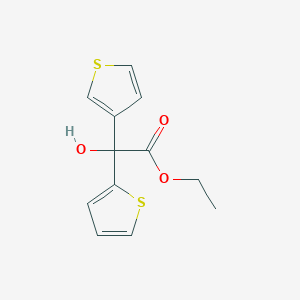
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
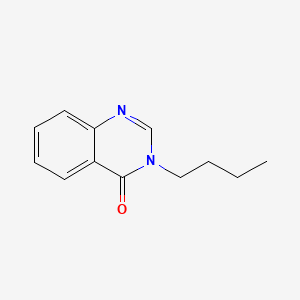
![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
